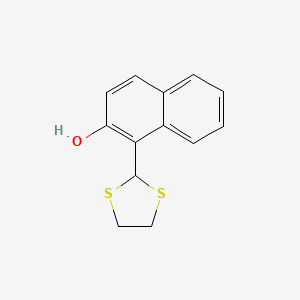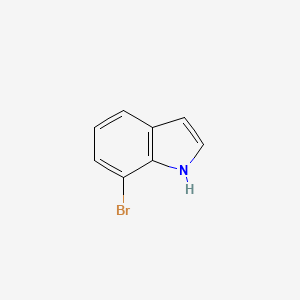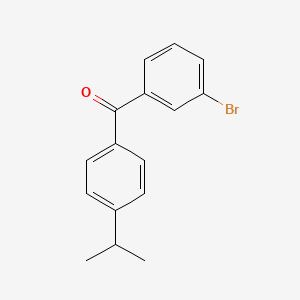
5-Bromo-2-(methylthio)benzothiazole
Vue d'ensemble
Description
5-Bromo-2-(methylthio)benzothiazole is a chemical compound with the molecular formula C8H6BrNS2 and a molecular weight of 260.2 g/mol. It is a degradation product of 2-(thiocyanomethylthio)benzothiazole, a biocide used in the leather, pulp, paper, and water-treatment industries .
Synthesis Analysis
The synthesis of 2-arylbenzothiazoles, which includes compounds like 5-Bromo-2-(methylthio)benzothiazole, has been achieved through various methods. One approach involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method uses a simple, green, and efficient process that synthesizes benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(methylthio)benzothiazole is characterized by a benzothiazole ring substituted with a bromine atom and a methylthio group . The molecule is nearly planar, with a dihedral angle of only 3.8 (1.1)° between the benzothiazole and phenyl rings .Physical And Chemical Properties Analysis
5-Bromo-2-(methylthio)benzothiazole is a solid compound . Its melting point is between 75-80 °C . The compound has an empirical formula of C8H6BrNS and a molecular weight of 228.11 .Applications De Recherche Scientifique
Analytical Chemistry
5-Bromo-2-(methylthio)benzo[d]thiazole: is utilized in analytical chemistry for the development of various analytical methods. Its unique structure allows it to be a part of complex chemical reactions that can be analyzed and studied to understand reaction mechanisms and kinetics .
Molecular Biology & Genomics
In molecular biology and genomics, this compound serves as a precursor or an intermediate in the synthesis of molecules that can bind to DNA or RNA, thereby affecting gene expression and regulation. This has implications in understanding genetic diseases and developing gene therapies .
Pharmaceutical Research
The benzothiazole ring is a common motif in many pharmaceuticals5-Bromo-2-(methylthio)benzo[d]thiazole is used in the synthesis of compounds with potential analgesic and anti-inflammatory properties, which could lead to the development of new medications .
Materials Science
In materials science, this compound can be used to synthesize novel materials with specific optical or electronic properties. It could be used in creating new types of sensors or in the field of optoelectronics .
Environmental Science
5-Bromo-2-(methylthio)benzo[d]thiazole: may be used in environmental science to study the degradation of similar organic compounds in the environment or to develop new methods for the detection of pollutants .
Synthetic Organic Chemistry
This compound is a valuable building block in synthetic organic chemistry. It can be used to construct more complex molecules through various organic reactions, such as coupling reactions or as a ligand in metal-catalyzed transformations .
Clinical Diagnostics
Due to its specific chemical properties, 5-Bromo-2-(methylthio)benzo[d]thiazole can be used in the development of diagnostic reagents and assays that help in the detection of diseases or the measurement of biological markers .
Greener Chemistry
As part of the push towards greener chemistry, this compound can be explored for its potential use in developing environmentally friendly synthetic pathways, reducing the use of hazardous substances in chemical synthesis .
Propriétés
IUPAC Name |
5-bromo-2-methylsulfanyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMLEPVOELTZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384225 | |
| Record name | 5-Bromo-2-(methylthio)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(methylthio)benzo[d]thiazole | |
CAS RN |
203395-29-3 | |
| Record name | 5-Bromo-2-(methylthio)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)

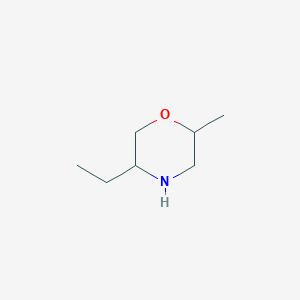

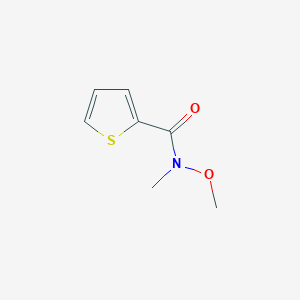
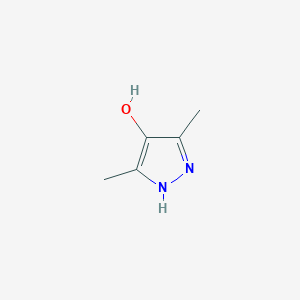
![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)
